N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenoxy)acetamide
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Overview
Description
N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenoxy)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of bromofuran, thiadiazole, and methoxyphenoxy groups, which contribute to its distinctive chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenoxy)acetamide typically involves multi-step organic reactions. One common approach is to start with the bromination of furan to obtain 5-bromofuran. This intermediate is then subjected to a cyclization reaction with thiosemicarbazide to form the 1,2,4-thiadiazole ring. The final step involves coupling the thiadiazole derivative with 4-methoxyphenoxyacetic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The bromofuran moiety can be oxidized to form corresponding furanones.
Reduction: The thiadiazole ring can be reduced under specific conditions to yield thiadiazoline derivatives.
Substitution: The bromine atom in the bromofuran group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromofuran moiety may yield furanones, while nucleophilic substitution can result in various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. The bromofuran and thiadiazole moieties may interact with enzymes or receptors, modulating their activity. The methoxyphenoxy group can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(5-chlorofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenoxy)acetamide
- N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-ethoxyphenoxy)acetamide
- N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenoxy)propionamide
Uniqueness
N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenoxy)acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the bromofuran moiety enhances its reactivity, while the methoxyphenoxy group contributes to its potential bioactivity.
Properties
Molecular Formula |
C15H12BrN3O4S |
---|---|
Molecular Weight |
410.2 g/mol |
IUPAC Name |
N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-2-(4-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C15H12BrN3O4S/c1-21-9-2-4-10(5-3-9)22-8-13(20)17-15-18-14(19-24-15)11-6-7-12(16)23-11/h2-7H,8H2,1H3,(H,17,18,19,20) |
InChI Key |
XLMDAEACKNVVJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=NC(=NS2)C3=CC=C(O3)Br |
Origin of Product |
United States |
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